molecular formula C19H26N4O2 B1675805 H-Lys-ala-betana CAS No. 20314-31-2

H-Lys-ala-betana

Cat. No. B1675805
CAS RN: 20314-31-2
M. Wt: 342.4 g/mol
InChI Key: UFSGHLSDLCTZBI-GUYCJALGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Ala-betaNA, also known as Lys-Ala-βNA or Lys-Ala β-naphthylamide, is a biochemical compound used for proteomics research . It has a molecular formula of C19H26N4O2 and a molecular weight of 342.44 .


Molecular Structure Analysis

The molecular structure of H-Lys-Ala-betaNA consists of 19 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource .


Chemical Reactions Analysis

Specific chemical reactions involving H-Lys-Ala-betaNA are not detailed in the available resources. As a compound used in proteomics research, it may participate in various biochemical reactions. For detailed reaction mechanisms, it’s recommended to refer to scientific literature .


Physical And Chemical Properties Analysis

H-Lys-Ala-betaNA has a molecular weight of 342.44 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Osmoprotection in Plants

Beta-alanine betaine, an osmoprotectant, plays a critical role in enhancing the tolerance of plants to saline and hypoxic environments. It is predominantly found in the Plumbaginaceae family, where it is synthesized through the methylation of beta-Alanine. This process is facilitated by a novel N-methyltransferase (NMTase), which shows specificity to beta-Alanine and its methyl derivatives as substrates. The study by Raman and Rathinasabapathi (2003) sheds light on the cloning and functional expression of the cDNA for NMTase in Limonium latifolium, elucidating its role in the synthesis of beta-Alanine betaine and suggesting its potential in metabolic engineering for enhancing plant stress tolerance (Raman & Rathinasabapathi, 2003).

Peptide Self-Assembly

Research into oligopeptides has uncovered their ability to spontaneously assemble into macroscopic membranes under certain conditions. A study by Zhang et al. (1993) investigated a 16-residue peptide that forms stable beta-sheet structures in water, which upon the addition of salt, assembles into a robust macroscopic membrane. This membrane's stability against various physical and chemical stresses presents intriguing implications for biomaterials research and the study of insoluble peptides in neurological disorders (Zhang, Holmes, Lockshin, & Rich, 1993).

Enzymatic Function and Stability

The stability and activity of enzymes can be modulated through amino acid substitutions, as demonstrated by Lee et al. (2017). In their study on β-1,3-1,4-glucanase, substituting hydrophobic residues for Lys48 resulted in enhanced catalytic efficiency, thermostability, and halostability. This highlights the potential of targeted amino acid substitutions in improving enzyme functions for various biotechnological applications (Lee et al., 2017).

Role in Protein Folding and Assembly

Understanding the role of lysine residues in protein folding and assembly is crucial in biochemistry, as exemplified by the study on amyloid β-protein (Aβ) by Sinha, Lopes, and Bitan (2012). Their research revealed that lysine residues significantly influence Aβ oligomerization, aggregation, and toxicity, which are central to Alzheimer's disease pathogenesis. This insight into lysine's role could guide the development of therapeutic strategies targeting protein misfolding diseases (Sinha, Lopes, & Bitan, 2012).

Safety And Hazards

H-Lys-Ala-betaNA is marked as potentially harmful . It’s advised not to inhale the dust and to wear appropriate protective clothing . For more detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNETYPHAKOATDA-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-ala-betana

CAS RN

20314-31-2
Record name Lys-ala β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Lys-ala-betana
Reactant of Route 2
H-Lys-ala-betana
Reactant of Route 3
Reactant of Route 3
H-Lys-ala-betana
Reactant of Route 4
H-Lys-ala-betana
Reactant of Route 5
H-Lys-ala-betana
Reactant of Route 6
H-Lys-ala-betana

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.